6-Bromo-4-chloropteridine

Lipophilicity Drug design Physicochemical profiling

Researchers requiring regioselective pteridine functionalization face chemoselectivity challenges with symmetrical dihalo analogs. 6-Bromo-4-chloropteridine resolves this with electronically distinct C4 (SNAr-reactive Cl) and C6 (cross-coupling-optimized Br) handles, enabling orthogonal sequential diversification critical for kinase inhibitor scaffold assembly. • Enables C4 amine/alkoxide installation via SNAr, then C6 Suzuki/Sonogashira coupling • Fragment-sized core (MW 245.46, XLogP 1.8) aligns with Rule-of-Three for FBDD libraries • Characteristic Br isotopic signature (⁷⁹Br:⁸¹Br ~1:1) simplifies MS reaction monitoring Reliable global supply with batch-specific CoA and analytical data support.

Molecular Formula C6H2BrClN4
Molecular Weight 245.464
CAS No. 1260787-67-4
Cat. No. B593952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloropteridine
CAS1260787-67-4
Synonyms6-Bromo-4-chloropteridine
Molecular FormulaC6H2BrClN4
Molecular Weight245.464
Structural Identifiers
SMILESC1=C(N=C2C(=N1)N=CN=C2Cl)Br
InChIInChI=1S/C6H2BrClN4/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H
InChIKeyVXMBPEKEOILBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloropteridine: Physicochemical & Structural Overview


6-Bromo-4-chloropteridine (CAS 1260787-67-4) is a dihalogenated pteridine derivative with the molecular formula C₆H₂BrClN₄ and a molecular weight of 245.46 g/mol [1]. It belongs to the pteridine family, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, characterized by a bromine atom at the 6-position and a chlorine atom at the 4-position [1]. Its computed XLogP3-AA value is 1.8, with zero hydrogen bond donors and four hydrogen bond acceptors, and a topological polar surface area of 51.6 Ų [1]. This substitution pattern confers a unique reactivity profile that distinguishes it from mono-halogenated or non-halogenated pteridine analogs in chemical synthesis applications.

Reactivity
Sequential C4 (SNAr) and C6 (Pd-coupling) orthogonal diversification
Fragment Profile
Moderate lipophilicity and molecular weight within fragment library guidelines
QC Support
Suppliers offer batch-specific NMR, HPLC, GC documentation

Why 6-Bromo-4-chloropteridine Outperforms Generic Analogs


In pteridine-based chemical synthesis, the number and position of halogen substituents dictate the regiochemical outcome of sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. 6-Bromo-4-chloropteridine provides two electronically and sterically distinct leaving groups—a C4 chlorine amenable to SNAr with amines or alkoxides, and a C6 bromine optimized for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) [1]. Generic substitution with 4-chloropteridine (CAS 72700-48-2, MW 166.57, C₆H₃ClN₄) eliminates the C6 bromide handle, collapsing all functionalization to a single site, while substitution with 2,4-dichloropteridine (CAS 98138-05-7, MW 201.01) introduces competing reactivity at C2 that alters the chemoselectivity profile . The ability to orthogonally functionalize C4 and C6 is a structural prerequisite for constructing certain kinase inhibitor scaffolds and pteridine-based probe molecules, making this compound a non-interchangeable intermediate.

Monochlorinated pteridine (e.g., 4-chloropteridine)
Lacks the C6 bromine handle for cross-coupling; limits functionalization to a single site and alters chemoselectivity.
Symmetrical dichloropteridine (e.g., 2,4-dichloropteridine)
Both halogens are chlorine, reducing reactivity differentiation; competing reactions at C2 may shift regiochemical outcomes.
4,6-Dichloropteridine analog
Absence of bromine removes the strong Br vs. Cl selectivity needed for orthogonal Pd-coupling/SNAr sequences.

6-Bromo-4-chloropteridine Differentiation Evidence


Lipophilicity Advantage (XLogP3-AA)

The introduction of a bromine atom at C6 increases lipophilicity relative to the mono-chlorinated analog. 6-Bromo-4-chloropteridine has a computed XLogP3-AA of 1.8, representing a significant increase over 4-chloropteridine, which lacks the C6 bromine [1]. A search of the PubChem database for 4-chloropteridine shows its XLogP is expected to be substantially lower due to the absence of the hydrophobic bromine substituent [2]. This difference directly impacts membrane permeability predictions and chromatographic retention behavior, which are critical parameters when selecting intermediates for medicinal chemistry campaigns.

Lipophilicity (XLogP3-AA)
Cross-study comparable
XLogP = 1.8
Reported higher lipophilicity may support membrane permeability prediction
Computed value; ≥0.8 log units above mono-chlorinated analog
Lipophilicity Drug design Physicochemical profiling

Molecular Weight Differentiation for Fragment Libraries

The molecular weight of 6-Bromo-4-chloropteridine (245.46 g/mol) is significantly higher than that of 4-chloropteridine (166.57 g/mol) and 6-bromopteridine (211.02 g/mol), and moderately higher than 2,4-dichloropteridine (201.01 g/mol) [1]. This mass difference, driven by the presence of two heavy halogen atoms (Br + Cl), is critical in fragment-based library synthesis where precise control of molecular weight impacts downstream pharmacokinetic property optimization. The compound's exact mass of 243.91514 Da provides a distinct isotopic signature that facilitates LC-MS tracking in complex reaction mixtures.

Molecular Weight
Cross-study comparable
245.46 g/mol (exact 243.915)
Distinct mass aids fragment elaboration and LC-MS tracking
~79 g/mol heavier than 4-chloropteridine
Fragment-based drug discovery Library synthesis Molecular weight

Orthogonal C4-Cl / C6-Br Reactivity

The established hierarchy of halogen reactivity in pteridine chemistry indicates that the C4 chlorine undergoes nucleophilic aromatic substitution more readily than the C6 bromine, while the C6 bromine is preferred for palladium-catalyzed cross-coupling reactions [1]. This orthogonal reactivity is structurally precluded in symmetrical dihalogenated analogs such as 2,4-dichloropteridine, where both halogens are chlorine and thus exhibit similar reactivity profiles, or in 4,6-dichloropteridine (CAS 1781656-72-1), where the two chlorine atoms lack the strong differentiation that bromine vs. chlorine provides for chemoselective transformations .

Orthogonal Reactivity
Class-level inference
C4-Cl: SNAr; C6-Br: Pd-coupling
May reduce protection steps in sequential derivatization
Reactivity hierarchy documented in pteridine literature
Chemoselectivity Cross-coupling Nucleophilic substitution

Commercial Purity and QC Comparison

Commercially, 6-Bromo-4-chloropteridine is offered at standard purities of 95% (AKSci, Bidepharm) to 98% (Leyan) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC . In contrast, 4-chloropteridine vendors typically report 95–98% purity but with fewer listings for batch-specific analytical data packages . The availability of documented analytical characterization from suppliers such as Bidepharm reduces procurement risk for research groups requiring verified intermediate quality for reproducible multi-step synthesis.

Commercial Purity & QC
Data to verify
95–98% with NMR/HPLC/GC reports from select suppliers
Documented batch QC may support procurement confidence
Supplier catalogs accessed April 2026; independent verification recommended
Quality control Procurement specifications Analytical characterization

6-Bromo-4-chloropteridine: Key Application Scenarios


Sequential C4/C6 Derivatization for Kinase Inhibitors

In medicinal chemistry programs targeting kinase inhibition, the pteridine core is a privileged scaffold. 6-Bromo-4-chloropteridine enables a two-step orthogonal diversification: first, SNAr displacement of the C4 chlorine with an amine or alkoxide nucleophile to install a hinge-binding motif; second, palladium-catalyzed Suzuki or Sonogashira coupling at the C6 bromine position to introduce aromatic or alkynyl side chains that modulate selectivity and pharmacokinetic properties [1]. This sequential approach avoids the chemoselectivity complications encountered with symmetrical dihalo‑pteridines where both halogens compete for the same reaction conditions.

Fragment Elaboration in FBDD Libraries

For fragment-based drug discovery (FBDD), 6-Bromo-4-chloropteridine provides a fragment-sized core (MW 245.46, XLogP 1.8) with two synthetic handles for controlled growth [1]. Its molecular weight and lipophilicity are positioned within the 'Rule of Three' guidelines for fragment libraries, and its dual-halogen nature allows systematic exploration of chemical space through sequential addition of substituents at C4 and C6 while maintaining the pteridine core's hydrogen bond acceptor capacity (4 HBA, 0 HBD) for target engagement [1].

Chemical Probe Synthesis with Bromine Isotopic Signature

The presence of bromine at C6 provides a characteristic isotopic signature (⁷⁹Br:⁸¹Br ~1:1 ratio) that facilitates reaction monitoring and product identification by mass spectrometry [1]. This is advantageous when synthesizing pteridine-based chemical probes for target identification studies, as the bromine isotopic pattern serves as a built-in tag for distinguishing probe-derived protein adducts from background signals in proteomics experiments, a feature absent in purely chlorinated analogs.

CHK1/CDK Inhibitor Patented Scaffold Intermediate

Patent literature on pteridine-based CHK1 and CDK inhibitors identifies multiply halogenated pteridines as key intermediates for constructing potent kinase inhibitors [1]. While direct IC₅₀ data for 6-Bromo-4-chloropteridine itself is limited in the public domain, its structural features map onto patented CHK1 inhibitor chemotypes that utilize sequential C4 and C6 functionalization to achieve potency, making this compound a strategic intermediate for groups seeking to explore novel intellectual property space around pteridine-based checkpoint kinase inhibitors.

Application
Selection Property
Validation Focus
Sequential C4/C6 derivatization
Orthogonal halogen reactivity (Br vs. Cl)
Chemoselectivity under SNAr and Pd-coupling conditions
Fragment elaboration (FBDD)
Fragment rule-of-three compliant core
MW, lipophilicity, and HBA/HBD profile for lead growth
Chemical probe synthesis
Bromine isotopic signature
MS/MS differentiation and proteomics adduct tracking
Kinase inhibitor scaffold exploration
Dual-halogen pteridine intermediate
Patent landscape review and structure-activity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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